

Sequirin C in Sequoia sempervirens: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Sequirin C, a norlignan metabolite found in the heartwood of Sequoia sempervirens (coast redwood), is a subject of growing interest due to its potential biological activities. This technical guide provides a comprehensive overview of the current knowledge on **sequirin C**, focusing on its biosynthesis, quantitative data, experimental protocols for its study, and potential areas for future research, particularly in the realm of cellular signaling. While **sequirin C** is considered a trace compound, its structural relationship to other bioactive norlignans suggests its potential significance.

Introduction to Sequirin C

Sequirin C is a norlignan, a class of phenylpropanoid dimers, characterized by a C6-C5-C6 carbon skeleton.[1] It is structurally a derivative of agatharesinol, with an additional hydroxyl group on one of the aromatic rings.[2] This metabolite has been identified in the heartwood of Sequoia sempervirens, a tree renowned for its natural durability, which is largely attributed to its extractive compounds.[3] While present in trace amounts, the biological activity of extracts containing **sequirin C** suggests its potential contribution to the antifungal and cytotoxic properties of redwood.[3][4]

Quantitative Data



Specific quantitative data for pure **sequirin C** from Sequoia sempervirens is limited in the available scientific literature. However, some studies provide context for its abundance and the bioactivity of extracts in which it is a component.

Parameter	Organism/Extract	Value	Reference
Abundance	Dried extracts of Sequoia sempervirens heartwood	Trace compound	[3]
Antifungal Activity (IC50)	Acetone extract of Sequoia sempervirens vs. Candida glabrata	15.98 μg/mL	[4]
Anticancer Activity (IC50)	Agatharesinol acetonide vs. A549 non-small-cell lung cancer cell line	27.1 μΜ	[4]
Cathepsin B Inhibition (IC50)	Acetone extract of Sequoia sempervirens	4.58 μg/mL	[4]
Cathepsin B Inhibition (IC50)	Methanol extract of Sequoia sempervirens	5.49 μg/mL	[4]

Note: The provided IC50 values are for crude extracts or a related compound, not for purified **sequirin C**. These values indicate the potential bioactivity of the mixture of compounds present in the redwood heartwood, including **sequirin C**. Further research with isolated **sequirin C** is necessary to determine its specific potency.

Biosynthesis of Sequirin C

The biosynthesis of **sequirin C** is believed to follow the general phenylpropanoid pathway, which is responsible for the formation of a wide variety of plant secondary metabolites. While the complete pathway has not been elucidated in Sequoia sempervirens, evidence from related species provides a strong hypothetical model.

The biosynthesis of norlignans is initiated from the oxidative coupling of two coniferyl alcohol units. A key intermediate in the pathway to **sequirin C** is agatharesinol. Research on



Cryptomeria japonica has demonstrated the in vitro enzymatic hydroxylation of agatharesinol to produce **sequirin C**.[5] This reaction is catalyzed by a microsomal enzyme preparation and is dependent on cofactors such as NADPH or NADH and enhanced by FAD or FMN, which is characteristic of a cytochrome P450 monooxygenase.[5]

The proposed biosynthetic pathway is as follows:



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Caption: Proposed biosynthetic pathway of **Sequirin C**.

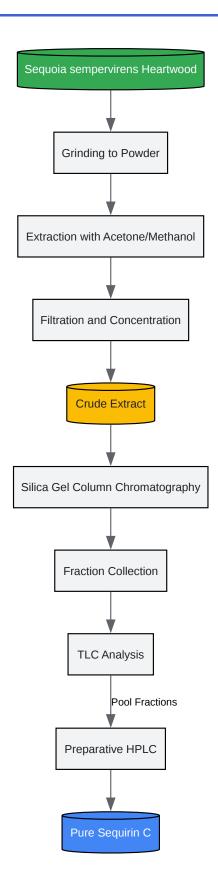
Experimental Protocols

Detailed experimental protocols for the study of **sequirin C** are not widely published. The following sections outline generalized methodologies based on standard practices for the analysis of norlignans from plant sources.

Extraction and Isolation

A general workflow for the extraction and isolation of **sequirin C** from Sequoia sempervirens heartwood is presented below. This process involves solvent extraction followed by chromatographic purification.





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Caption: General workflow for **Sequirin C** extraction.



Methodology Details:

- Sample Preparation: Air-dried heartwood of Sequoia sempervirens is ground into a fine powder to increase the surface area for extraction.
- Extraction: The powdered heartwood is extracted exhaustively with organic solvents such as methanol or acetone at room temperature. This can be done through maceration or using a Soxhlet apparatus.
- Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- · Chromatographic Separation:
 - Column Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate compounds based on polarity.
 - Thin-Layer Chromatography (TLC): Fractions are monitored by TLC to identify those containing sequirin C (visualized under UV light or with a staining reagent).
 - Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with sequirin C are further purified by preparative HPLC on a C18 column to obtain the pure compound.

Structural Characterization

The structure of isolated **sequirin C** is confirmed using a combination of spectroscopic techniques:

- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
 High-resolution mass spectrometry (HR-MS) provides precise mass data.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.



Bioactivity Assays

Antifungal Activity:

The antifungal activity of **sequirin C** can be evaluated against common wood-decay fungi, such as Trametes versicolor (a white-rot fungus) and Gloeophyllum trabeum (a brown-rot fungus).

- Agar Disc Diffusion Assay: A solution of sequirin C is applied to a sterile paper disc placed on an agar plate inoculated with the test fungus. The diameter of the inhibition zone is measured after incubation.
- Minimum Inhibitory Concentration (MIC) Determination: A broth microdilution method is used to determine the lowest concentration of **sequirin C** that inhibits visible fungal growth.

Cytotoxicity Assay:

The cytotoxic potential of **sequirin C** can be assessed against various cancer cell lines (e.g., A549 human lung carcinoma, HeLa cervical cancer) and a normal cell line to determine selectivity.

- MTT Assay: Cells are incubated with varying concentrations of **sequirin C**. The MTT reagent is added, which is converted to a colored formazan product by metabolically active cells. The absorbance is measured to determine cell viability.
- IC50 Calculation: The concentration of **sequirin C** that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Signaling Pathways: A Frontier for Research

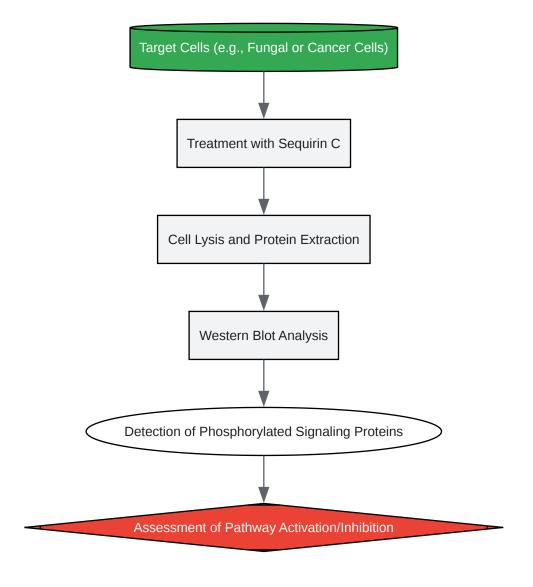
Currently, there is a significant lack of information regarding the effects of **sequirin C** on cellular signaling pathways. This represents a critical knowledge gap and a promising area for future research. Understanding how **sequirin C** exerts its biological effects at the molecular level is essential for its potential development as a therapeutic agent.

Potential Research Directions:



- Antifungal Mechanism: Investigating the impact of sequirin C on fungal cell wall integrity, membrane permeability, and key signaling pathways involved in fungal growth and virulence, such as the CWI (Cell Wall Integrity) and HOG (High Osmolarity Glycerol) pathways.
- Anticancer Mechanism: Elucidating the signaling pathways affected by sequirin C in cancer
 cells. This could involve studying its effects on pathways related to apoptosis (e.g., caspase
 activation), cell cycle regulation (e.g., cyclin-dependent kinases), and proliferation (e.g.,
 MAPK, PI3K/Akt pathways).

A hypothetical workflow for investigating the effect of **sequirin C** on a generic signaling pathway is presented below.



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